Product packaging for Fluconazole impurity 5(Cat. No.:CAS No. 154534-83-5)

Fluconazole impurity 5

Cat. No.: B3105688
CAS No.: 154534-83-5
M. Wt: 274.65 g/mol
InChI Key: JICMADFMAUXCJV-UHFFFAOYSA-M
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Description

Chemical Profile and Applications Fluconazole Impurity 5, with the CAS number 154534-83-5, is a characterized impurity of the antifungal drug Fluconazole . Its chemical name is 4H-1,2,4-Triazolium, 4-amino-1-[2-(2,4-difluorophenyl)-2-oxoethyl]-, chloride (1:1). The compound has a molecular formula of C 10 H 9 F 2 N 4 O : Cl and a molecular weight of 274.65 g/mol . This impurity is supplied with comprehensive characterization data that is compliant with regulatory guidelines, making it a critical Reference Standard for analytical purposes . Primary Research and Regulatory Use this compound is primarily used in the development and validation of analytical methods, a fundamental step in ensuring the accuracy and reliability of drug quality control . It plays a significant role in the Quality Control (QC) of Fluconazole Active Pharmaceutical Ingredient (API) during commercial production and is particularly essential for filing Abbreviated New Drug Applications (ANDA) . The control of such impurities is mandated by international guidelines like the ICH, as they are crucial for guaranteeing the safety, efficacy, and quality of pharmaceutical products . Value in Pharmaceutical Analysis Impurity profiling is a cornerstone of modern pharmaceutical analysis. The study of impurities in APIs, such as Fluconazole, is vital for assessing the quality of medicines on the market . By using this well-characterized impurity as a reference standard, researchers can identify and quantify the presence of this specific compound in Fluconazole batches. This process helps in monitoring the consistency of the synthesis process and ensures that the final API meets the stringent purity requirements set by health authorities . Disclaimer This product is intended for research use only and is not approved for human consumption. It is the responsibility of the purchaser to verify the suitability and accuracy of the product information for their specific application at the time of ordering .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClF2N4O B3105688 Fluconazole impurity 5 CAS No. 154534-83-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-(2,4-difluorophenyl)ethanone;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N4O.ClH/c11-7-1-2-8(9(12)3-7)10(17)4-16-6-15(13)5-14-16;/h1-3,5-6H,4,13H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICMADFMAUXCJV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CN2C=[N+](C=N2)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for Structural Elucidation of Fluconazole Impurity 5

Advanced Spectroscopic Techniques for Impurity Characterization

Spectroscopic techniques form the cornerstone of structural analysis for organic molecules like Fluconazole (B54011) Impurity 5. ijrti.org These methods are non-destructive and highly informative, allowing for a detailed investigation of the impurity's molecular architecture. conicet.gov.ar The comprehensive characterization typically involves a suite of techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to build a complete structural profile. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of pharmaceutical impurities. conicet.gov.ar It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. researchgate.net The analysis of fluconazole-related compounds often involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to fully characterize their complex structures. nih.govnih.gov

One-dimensional NMR spectra are fundamental for determining the structure of Fluconazole Impurity 5. The ¹H NMR spectrum reveals the number of different types of protons and their integrations correspond to the number of protons of each type. The ¹³C NMR spectrum provides information on the number and types of carbon atoms, such as those in the aromatic ring, the carbonyl group (C=O), and the methylene (B1212753) group (-CH₂-). conicet.gov.ar Given the presence of fluorine atoms in the 2,4-difluorophenyl moiety, ¹⁹F NMR is also essential for confirming the fluorine environments and their coupling with adjacent carbon and proton nuclei. nih.govnih.gov

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound Note: This table presents expected chemical shifts based on the known structure of this compound. Actual experimental values may vary.

Atom PositionTechniqueExpected Chemical Shift (δ, ppm)Description
-CH₂-¹H NMR~5.5 - 6.0Methylene protons adjacent to the carbonyl and triazolium ring.
-NH₂¹H NMRVariableAmino protons on the triazolium ring.
Aromatic-H¹H NMR~7.0 - 8.0Protons on the difluorophenyl ring.
Triazolium-H¹H NMR~9.0 - 10.0Protons on the triazolium ring.
-CH₂-¹³C NMR~55 - 65Methylene carbon.
Aromatic-C¹³C NMR~105 - 165Carbons of the difluorophenyl ring, showing C-F coupling.
Triazolium-C¹³C NMR~140 - 150Carbons of the triazolium ring.
C=O¹³C NMR~190 - 200Ketone carbonyl carbon.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure of complex impurities. conicet.gov.aripb.pt

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to establish the sequence of protons in the difluorophenyl ring and confirm the isolated nature of the methylene (-CH₂) group's protons. conicet.gov.ar

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the carbon signals of the methylene group and the protonated carbons of the aromatic and triazolium rings. conicet.gov.ar

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to piecing together the molecular skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. nih.gov For this compound, HMBC would be used to connect the methylene protons to the carbonyl carbon and adjacent triazolium carbon, as well as to link the aromatic protons to carbons within the difluorophenyl ring and the adjacent carbonyl carbon. conicet.gov.arnih.gov

Nuclear Overhauser Effect (nOe) Spectroscopy: nOe experiments establish the spatial proximity of atoms. While less critical for this impurity's primary structure, it can confirm conformations, for example, between the methylene protons and the nearby aromatic ring. conicet.gov.arnih.gov The successful application of these techniques has been demonstrated in the structural elucidation of other previously unknown fluconazole impurities. researchgate.netnih.gov

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. ijrti.orgaksaray.edu.tr The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. Analysis of these bands provides confirmatory evidence for the structure elucidated by NMR and MS. researchgate.netnih.gov The presence of a strong absorption band for the ketone group and bands for the aromatic C-F bonds are particularly diagnostic. derpharmachemica.com

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
N-H (Amino)3400 - 3250Stretching
Aromatic C-H3100 - 3000Stretching
C=O (Ketone)1715 - 1680Stretching
Aromatic C=C1600 - 1450Stretching
C-N (Triazolium)1350 - 1250Stretching
C-F (Aryl-F)1250 - 1100Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-Dimensional NMR (1H, 13C, 19F)

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the exact molecular weight of an impurity and can provide structural information through the analysis of fragmentation patterns. nih.govresearchgate.net When coupled with a separation technique like liquid chromatography (LC), it becomes an indispensable tool for impurity profiling in pharmaceutical development. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for identifying and quantifying impurities in APIs. researchgate.netnih.gov The LC system first separates this compound from the fluconazole API and other related substances. google.com The separated impurity then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). farmaciajournal.com

The initial MS scan provides the mass of the molecular ion. For this compound (C₁₀H₉F₂N₄O⁺), the expected protonated molecular ion [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) is then performed by selecting this parent ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. nih.gov This fragmentation pattern serves as a fingerprint, helping to confirm the proposed structure by identifying stable fragments and characteristic neutral losses. researchgate.net

Table 3: Predicted LC-MS/MS Fragmentation Data for this compound

m/z (Mass/Charge)Ion DescriptionProposed Structure/Fragment
255.08[M+H]⁺Protonated parent ion of the impurity cation (C₁₀H₉F₂N₄O⁺).
139.02[M+H - C₇H₅O]⁺Fragment resulting from cleavage of the bond between the methylene and carbonyl carbons.
141.02[M+H - C₂H₂N₄]⁺Fragment corresponding to the 2-(2,4-difluorophenyl)-2-oxoethyl moiety.
113.01[M+H - C₈H₅F₂O]⁺Fragment corresponding to the aminotriazolium moiety.

Elucidation of Fragmentation Pathways and Structural Confirmation

The structural elucidation of this compound, identified as 2-(2-(dimethylamino)-4-fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol, has been achieved through detailed analysis of its fragmentation pathways using tandem mass spectrometry (MS/MS). nih.govresearchgate.net This technique provides critical information about the molecule's structure by breaking it down into smaller, charged fragments and analyzing their mass-to-charge ratios (m/z).

In positive ion mode electrospray ionization (ESI) mass spectrometry, this compound typically shows a protonated molecular ion [M+H]⁺ at an m/z that is 25 units greater than that of fluconazole. researchgate.net The MS/MS spectrum of this impurity reveals characteristic daughter ions that are instrumental in confirming its structure.

A key fragmentation step involves the loss of a water molecule (H₂O), a common occurrence for molecules containing a hydroxyl group. researchgate.net Another significant fragmentation is the loss of a triazole moiety. researchgate.net By comparing the fragmentation pattern of the impurity with that of the parent fluconazole molecule, researchers can pinpoint the location of the structural modification. For instance, the MS/MS spectrum of fluconazole shows product ions at m/z 289, 238, and 220, corresponding to losses of water and a triazole group. researchgate.netresearchgate.net In contrast, this compound yields daughter ions at m/z 314, 263, and 245. researchgate.net The consistent mass difference between the corresponding fragments of fluconazole and the impurity provides strong evidence for the specific structural alteration. researchgate.net

The proposed fragmentation pathways are further corroborated by high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent and fragment ions. americanpharmaceuticalreview.com This level of detail is crucial for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions) and confidently confirming the assigned structure.

The fragmentation data, when combined with other spectroscopic information, provides a comprehensive picture of the impurity's molecular architecture. nih.govresearchgate.net

Integrated Spectroscopic and Spectrometric Approaches for Comprehensive Structural Assignment

A definitive structural assignment of this compound relies on an integrated approach, combining data from various spectroscopic and spectrometric techniques. ekb.egmagtechjournal.com This multi-faceted analysis ensures a comprehensive and unambiguous characterization of the molecule. nih.govmagtechjournal.com

Mass Spectrometry (MS) , particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is fundamental in the initial detection and molecular weight determination of the impurity. researchgate.netamericanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) then provides crucial structural information through controlled fragmentation, as detailed in the previous section. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within the molecule. nih.govresearchgate.netekb.eg A suite of NMR experiments is typically employed:

¹H NMR (Proton NMR): Identifies the different types of protons and their chemical environments. For this compound, the presence of an extra signal integrating to six protons is a key indicator of the dimethylamino group. researchgate.net

¹³C NMR (Carbon-13 NMR): Determines the number and types of carbon atoms. A distinct signal at approximately 40.1 ppm in the ¹³C NMR spectrum of the impurity corresponds to the two equivalent methyl carbons of the dimethylamino group. researchgate.net

¹⁹F NMR (Fluorine-19 NMR): Provides information about the fluorine-containing part of the molecule. nih.govekb.eg

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons (¹H-¹H). nih.govekb.eg

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton. nih.govekb.eg The correlation between the protons of the dimethylamino group at 2.9 ppm and the carbon at 40.1 ppm in the HMBC spectrum is a definitive piece of evidence. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of atoms, which helps in determining the stereochemistry and conformation of the molecule. nih.govekb.eg

Infrared (IR) Spectroscopy complements the MS and NMR data by identifying the functional groups present in the molecule. researchgate.net Characteristic absorption bands can confirm the presence of hydroxyl (-OH) groups, aromatic rings, and C-F bonds.

By integrating the data from these powerful analytical techniques, a complete and confident structural assignment of this compound as 2-(2-(dimethylamino)-4-fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol is achieved. nih.govresearchgate.netekb.egmagtechjournal.com

Data Tables

Table 1: Key Mass Spectrometry Data for Fluconazole and this compound

CompoundProtonated Molecular Ion [M+H]⁺ (m/z)Key MS/MS Fragment Ions (m/z)
Fluconazole307289, 238, 220 researchgate.netresearchgate.net
This compound332314, 263, 245 researchgate.net

Table 2: Key NMR Data for this compound

NucleusChemical Shift (δ, ppm)Assignment
¹H~2.9Protons of the dimethylamino group researchgate.net
¹³C~40.1Carbons of the dimethylamino group researchgate.net

Mechanistic Investigations into the Formation Pathways of Fluconazole Impurity 5

Elucidation of Synthetic Route-Related Impurity Formation

The synthesis of fluconazole (B54011) is a multi-step process that can inadvertently lead to the formation of various impurities. researchgate.netresearchgate.netnih.gov The presence of these impurities is often related to the starting materials, reagents, and the specific reaction conditions employed. researchgate.netnih.gov

The synthesis of fluconazole typically involves key starting materials and reagents that can be precursors to impurity formation. nih.gov One of the primary starting materials is 1,3-difluorobenzene (B1663923). researchgate.net The synthesis often proceeds through the formation of an epoxide intermediate, which is then reacted with 1,2,4-triazole (B32235). researchgate.netnih.govquickcompany.in

The core structure of Fluconazole Impurity 5 suggests its origin from a reaction involving a substituted phenacyl halide and 4-amino-1,2,4-triazole (B31798). synzeal.com A key intermediate in some fluconazole synthetic routes is 2-chloro-1-(2,4-difluorophenyl)ethanone. researchgate.net This intermediate, or similar reactive species, can react with nucleophiles present in the reaction mixture. If 4-amino-1,2,4-triazole is present, either as a starting material in a specific synthetic strategy or as an impurity in the 1,2,4-triazole reagent, it can lead to the formation of this compound. nih.gov

The presence of different tautomeric forms of 1,2,4-triazole (1H and 4H isomers) can also contribute to the formation of isomeric impurities. quickcompany.in While this directly leads to the formation of the fluconazole isomer impurity (Impurity A), it highlights the reactivity of the triazole ring system and the potential for side reactions. google.com

Several by-products and intermediates are generated during fluconazole synthesis, some of which are structurally related to the final drug product. ijrti.org The European Pharmacopoeia lists several fluconazole impurities, categorized based on their origin from synthesis or degradation. ekb.eg Impurities A, B, C, D, H, and I are primarily associated with the synthetic route. ekb.egresearchgate.net

A crucial intermediate in many fluconazole syntheses is an oxirane derivative, such as 2-(2,4-difluorophenyl)-2-[1-(1,2,4-triazolmethide)]oxirane or 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole. researchgate.netresearchgate.net The ring-opening of this epoxide with 1,2,4-triazole is a key step. quickcompany.in Incomplete reactions or side reactions involving this epoxide can lead to various impurities. For instance, hydrolysis of the epoxide can form a dihydroxy impurity (Impurity C). google.com

The formation of this compound is likely a consequence of a side reaction pathway involving a key intermediate. The structure of Impurity 5, containing a 4-amino-1,2,4-triazolium moiety, points towards a reaction with 4-amino-1,2,4-triazole. synzeal.com This could occur if 4-amino-1,2,4-triazole is used as a reagent in an alternative synthetic approach or is present as a contaminant.

Known Synthesis-Related Impurities of Fluconazole
ImpurityChemical NameTypical Origin
Impurity A(R,S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl) propanol (B110389)Reaction with the 4-position nitrogen of the triazole ring. google.com
Impurity B2-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-olReaction of 1,2,4-triazole with the aromatic fluorine. google.com
Impurity C(2S)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diolHydrolysis of the epoxide intermediate. google.com

Role of Starting Materials and Reagents in Impurity Generation

Analysis of Degradation Pathways Leading to this compound (if applicable)

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions. researchgate.net

Fluconazole has been subjected to various stress conditions, including acid, alkali, and neutral hydrolysis, oxidation, photolysis, and thermal stress, to evaluate its stability and identify degradation products. researchgate.netbibliotekanauki.pl Studies have shown that fluconazole is susceptible to degradation under oxidative and thermal stress. researchgate.netbibliotekanauki.pl One study found extensive degradation in an alkaline medium and under thermal stress, with minimal degradation under acidic, photolytic, and oxidative conditions. researchgate.net Another study reported significant degradation in an oxidative medium under thermal stress. researchgate.net

While these studies have identified several degradation products, the formation of this compound as a degradation product has not been explicitly reported in the reviewed literature. The structure of Impurity 5, being a salt of a quaternary ammonium (B1175870) compound, suggests it is more likely to be a synthetic impurity rather than a product of typical hydrolytic, oxidative, or photolytic degradation of the fluconazole molecule. synzeal.com Degradation of fluconazole typically involves modifications to the propanol backbone or the triazole rings, but not the introduction of an amino group and formation of a quaternary triazolium salt. bibliotekanauki.pl

Summary of Fluconazole Degradation under Stress Conditions
Stress ConditionObserved DegradationReference
Acid HydrolysisMinimal degradation researchgate.net
Alkaline HydrolysisExtensive degradation researchgate.net
Oxidative StressProne to degradation researchgate.netbibliotekanauki.pl
Thermal StressExtensive degradation researchgate.netbibliotekanauki.pl
Photolytic StressMinimal degradation researchgate.net

Proposed Chemical Mechanisms for Impurity 5 Formation

Based on the chemical structure of this compound, a plausible mechanism for its formation involves the nucleophilic substitution reaction between an α-haloketone intermediate and 4-amino-1,2,4-triazole.

A key intermediate in some synthetic routes to fluconazole is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. researchgate.netgrinpharma.com However, the formation of Impurity 5 likely involves a precursor to this, specifically an α-haloketone.

Proposed Mechanism:

Formation of the α-haloketone: The synthesis may start with the Friedel-Crafts acylation of 1,3-difluorobenzene with a haloacetyl chloride (e.g., chloroacetyl chloride) to yield a 2-halo-1-(2,4-difluorophenyl)ethanone intermediate. researchgate.net

Nucleophilic attack by 4-amino-1,2,4-triazole: The nitrogen atom of the 4-amino group or a ring nitrogen of 4-amino-1,2,4-triazole acts as a nucleophile and attacks the electrophilic carbon of the carbonyl group in the 2-halo-1-(2,4-difluorophenyl)ethanone. More likely, a ring nitrogen attacks the carbon bearing the halogen in an SN2 reaction.

Formation of the triazolium salt: The nucleophilic substitution reaction results in the formation of the quaternary triazolium salt, which is this compound. The chloride ion would be the counter-ion if chloroacetyl chloride was used in the initial step.

This proposed mechanism aligns with the known reactivity of the starting materials and intermediates in fluconazole synthesis. researchgate.netnih.gov The presence of 4-amino-1,2,4-triazole, either as an intended reagent in an alternative synthetic pathway or as an impurity in the 1,2,4-triazole starting material, is the critical factor for the formation of this compound.

Isolation and Purification Strategies for Fluconazole Impurity 5 for Characterization

Preparative Chromatographic Techniques

Preparative chromatography is a cornerstone technique for isolating specific compounds from a mixture in sufficient quantities for further analysis.

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a widely utilized and effective method for the isolation of impurities from bulk drug substances. google.comnih.gov This technique operates on the same principles as analytical HPLC but employs larger columns and higher flow rates to handle greater sample loads, making it ideal for purification.

In the context of Fluconazole (B54011), several studies have demonstrated the successful use of semi-preparative HPLC to isolate previously unknown or poorly characterized impurities. nih.gov For instance, a less polar unknown impurity was successfully isolated from a crude sample of a Fluconazole bulk drug using this method. nih.gov The process typically involves injecting a concentrated solution of the crude Fluconazole containing Impurity 5 onto a suitable column, often an octadecylsilyl (ODS) or C18 column. google.com A mobile phase, often a mixture of a buffer solution (like sodium acetate (B1210297) or ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol), is then used to separate the components. google.comresearchgate.net

The separation is achieved based on the differential partitioning of the components between the stationary phase (the column packing) and the mobile phase. By carefully controlling the gradient elution, where the composition of the mobile phase is changed over time, a high degree of separation can be achieved. google.com Fractions are collected as they elute from the column, and those containing the purified Impurity 5 are identified, typically by analytical HPLC, before being combined. The solvent is then evaporated to yield the isolated impurity. google.com

Table 1: Exemplary Semi-Preparative HPLC Parameters for Impurity Isolation

ParameterConditionReference
Column Octadecylsilyl (ODS) C18, 250mm x 4.6mm, 5 µm google.com
Mobile Phase A 0.01mol/L Sodium Acetate Buffer (pH 5.0) - Methanol (B129727) (95:5) google.com
Mobile Phase B Acetonitrile - Methanol (60:40) google.com
Elution Gradient google.com
Flow Rate 1.0 mL/min google.com
Detection Wavelength 261 nm google.com
Column Temperature 30 °C google.com

Challenges in Isolation of Trace Impurities from Complex Matrices

The isolation of trace impurities from complex matrices, such as a bulk drug substance, presents significant analytical challenges. intertek.com These impurities are often present at very low concentrations, making their detection and separation from the main API and other related substances difficult. intertek.com

Key challenges include:

Co-elution: Impurities may have similar physicochemical properties to the API or other impurities, leading to overlapping peaks in chromatography and making distinct separation difficult. ijpsjournal.com

Low Concentration: The minute quantities of trace impurities require highly sensitive analytical methods for detection and quantification. intertek.com

Matrix Effects: The bulk drug and other excipients in a formulation can interfere with the analytical signal of the impurity, complicating accurate measurement. ijpsjournal.com

Impurity Instability: Some impurities may be chemically unstable or reactive, degrading during the isolation process. innovareacademics.in

Overcoming these challenges necessitates the development of highly specific and sensitive analytical methods, often involving extensive method development and validation to ensure robustness and accuracy. intertek.cominnovareacademics.in

Strategies for Obtaining Reference Standards of Fluconazole Impurity 5

A reference standard is a highly purified compound that is used as a benchmark for identification and quantification in analytical procedures. Obtaining a reference standard for this compound is essential for quality control and regulatory compliance. synzeal.com There are two primary strategies for obtaining such standards:

Isolation from Bulk Material: As described in the semi-preparative HPLC section, the impurity can be isolated directly from batches of the Fluconazole API where it is present. nih.gov This isolated material is then extensively purified and characterized to confirm its identity and purity, after which it can serve as a primary reference standard.

Custom Synthesis: When isolation is not feasible or yields insufficient quantities, custom synthesis of the impurity is a viable alternative. daicelpharmastandards.com This involves designing a specific chemical synthesis route to produce this compound. This approach allows for the production of larger quantities of the reference standard. Companies specializing in pharmaceutical impurities often offer custom synthesis services to meet specific client needs. daicelpharmastandards.com The synthesized compound must undergo rigorous characterization using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm that its structure matches that of the impurity found in the API. daicelpharmastandards.com

Once obtained, the reference standard is crucial for various applications, including method validation, stability studies, and routine quality control of Fluconazole drug substance and product. synzeal.com

Advanced Analytical Methodologies for Detection and Quantification of Fluconazole Impurity 5

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most prevalent techniques for analyzing fluconazole (B54011) and its impurities. ijrti.orgmedwinpublishers.com These methods offer high resolution, sensitivity, and reproducibility, making them ideal for pharmaceutical quality control. ijrti.orgmedwinpublishers.com UHPLC, with its use of smaller particle size columns, provides even greater efficiency and faster analysis times compared to conventional HPLC. ijrti.org

Optimization of Chromatographic Parameters: Column Selection, Mobile Phase Composition, Detection Wavelength

The successful separation of Fluconazole Impurity 5 from the main drug and other related compounds hinges on the careful optimization of several chromatographic parameters. ijrti.orgtandfonline.com

Column Selection: Reversed-phase columns are predominantly used, with octadecylsilyl (C18) bonded silica (B1680970) being the most common stationary phase. tandfonline.comscispace.comwindows.net The selection of a specific C18 column can influence the separation, with factors like particle size (e.g., 5 µm or sub-2 µm for UHPLC) and column dimensions playing a significant role. windows.netijrpr.com For instance, core-shell columns, which have a solid core and a porous outer layer, have demonstrated enhanced performance and faster analysis times for fluconazole and its impurities. windows.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. ijrti.orgwindows.net Acetonitrile (B52724) and methanol (B129727) are common organic modifiers, while the aqueous phase often contains buffers like ammonium (B1175870) formate (B1220265) or sodium acetate (B1210297) to control pH and improve peak shape. tandfonline.comgoogle.comakjournals.com The ratio of the organic to the aqueous phase is a critical parameter that is adjusted to achieve the desired retention and separation. tandfonline.com For example, a mobile phase of acetonitrile and water (containing 5 mM ammonium formate) in a 15:85 (v/v) ratio has been used for optimal separation. tandfonline.com

Detection Wavelength: UV detection is the standard for quantifying fluconazole and its impurities. scispace.com The detection wavelength is typically set at or near the maximum absorbance of fluconazole, which is around 260 nm, to ensure high sensitivity for both the active pharmaceutical ingredient (API) and its related substances. ijrti.orgtandfonline.comijrpr.com

Table 1: Example HPLC/UHPLC Parameters for Fluconazole Impurity Analysis

Parameter Condition Source
Column C18 (e.g., 125 mm x 4 mm, 5 µm) tandfonline.com
Mobile Phase Acetonitrile and water (5 mM ammonium formate) (15:85, v/v) tandfonline.com
Flow Rate 1.2 mL/min tandfonline.com
Column Temperature 25°C tandfonline.com
Detection Wavelength 260 nm tandfonline.com

Gradient Elution vs. Isocratic Elution Strategies

The choice between gradient and isocratic elution depends on the complexity of the sample and the desired outcome of the analysis. biotage.commastelf.com

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analytical run. mastelf.comphenomenex.com This approach is simpler and can be very reproducible. mastelf.com For less complex separations where impurities are well-resolved from the main peak, an isocratic method can be sufficient. biotage.com For instance, a mixture of methanol and water (40:60, v/v) has been used in an isocratic method for fluconazole and its related compounds. scispace.comyu.edu.jo However, a significant drawback is that late-eluting peaks tend to be broader, which can reduce sensitivity. phenomenex.com

Gradient Elution: This strategy involves changing the mobile phase composition during the separation, typically by increasing the proportion of the organic solvent. mastelf.com This is particularly advantageous for samples containing a wide range of compounds with different polarities, as it can shorten the analysis time and lead to sharper peaks for late-eluting components, thereby improving sensitivity and resolution. mastelf.comphenomenex.com A gradient elution method for fluconazole might start with a lower concentration of the organic solvent and gradually increase it to elute more strongly retained impurities. google.com While more complex and requiring re-equilibration time, gradient elution often provides superior separation for complex impurity profiles. mastelf.comphenomenex.com

Other Chromatographic and Electrophoretic Techniques

While HPLC and UHPLC are the primary methods, other techniques can also be employed for the analysis of fluconazole impurities. tandfonline.com

High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry

High-Performance Thin-Layer Chromatography (HPTLC) offers a cost-effective and high-throughput alternative for the quantification of fluconazole and its impurities. psu.edueurasianjournals.com In this technique, samples are spotted on a plate coated with a stationary phase, such as silica gel 60 F254. psu.eduresearchgate.net The plate is then developed in a chamber with a suitable mobile phase. For fluconazole impurities, a mobile phase of butanol, water, and acetic acid (8:2:1 v/v/v) has been shown to provide good separation. psu.eduresearchgate.net After development, the separated spots are visualized and quantified using a densitometer at a specific wavelength, such as 254 nm. psu.eduresearchgate.net HPTLC is particularly useful for routine quality control due to its ability to analyze multiple samples simultaneously. eurasianjournals.com

Table 2: HPTLC Method Parameters for Fluconazole Impurity Analysis

Parameter Condition Source
Stationary Phase TLC aluminum plates precoated with silica gel 60 F254 psu.eduresearchgate.net
Mobile Phase Butanol: water: acetic acid (8:2:1 v/v) psu.eduresearchgate.net
Detection Densitometric quantification at 254 nm psu.eduresearchgate.net
Visualization Modified anisaldehyde reagent and heating psu.eduresearchgate.net

Gas Chromatography (GC) for Related Substances Analysis

Gas Chromatography (GC) is generally less common for the analysis of non-volatile compounds like fluconazole and its impurities. ijrti.org The high boiling point and polar nature of these compounds make them unsuitable for direct GC analysis. However, with a derivatization step to increase volatility, GC can be utilized. ijrti.org More commonly, GC with headspace analysis is employed to determine residual solvents from the manufacturing process, which are also considered impurities. worldwidejournals.com For the direct analysis of related substances like Impurity 5, GC is not the preferred method due to the availability of more direct and less cumbersome techniques like HPLC. ijrti.org

Capillary Electrophoresis (CE) in Impurity Analysis

Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate charged molecules in a capillary tube. nih.govxjtu.edu.cn It offers high efficiency, short analysis times, and requires only a small amount of sample. xjtu.edu.cn CE is particularly well-suited for the analysis of charged impurities and can provide complementary information to HPLC. medwinpublishers.comxjtu.edu.cn The separation in CE is based on the differential migration of ions in an electrolyte solution under the influence of an electric field. This technique has been successfully applied to the impurity profiling of various drugs and can be a valuable tool for the analysis of this compound, especially in complex matrices or when orthogonal separation is needed to confirm purity. medwinpublishers.comnih.gov

Advanced Spectrophotometric and Turbidimetric Approaches

Spectrophotometric and turbidimetric methods offer rapid, cost-effective, and often non-destructive alternatives to chromatographic techniques for the quantification of pharmaceutical impurities. ijrar.orgjuniperpublishers.com Their application is particularly valuable in quality control settings for routine analysis.

The primary challenge in the spectrophotometric analysis of an impurity is the spectral interference from the main active pharmaceutical ingredient (API), which is present in a much higher concentration. The UV absorption spectra of this compound and fluconazole are likely to overlap, making direct measurement impossible. To overcome this, advanced techniques such as dual-wavelength and derivative spectrophotometry are employed. researchgate.netajpaonline.com

Dual-Wavelength Spectrophotometry: This method involves measuring the absorbance at two different wavelengths. The wavelengths are chosen such that the absorbance difference is directly proportional to the concentration of the analyte of interest (this compound), while the interference from the other component (fluconazole) is nullified. ajpaonline.com

Derivative Spectrophotometry: This technique involves calculating the first, second, or higher-order derivative of the absorbance spectrum. This mathematical manipulation can resolve overlapping spectral bands, allowing for the quantification of an impurity in the presence of the API. lgcstandards.com For instance, a third-derivative spectrophotometric method has been successfully used to determine fluconazole in the presence of its oxidative degradation product by measuring peak amplitudes in a specific wavelength range. lgcstandards.com A similar principle could be applied to quantify this compound.

The development of such a method would involve recording the UV spectra of both pure this compound and pure fluconazole, identifying suitable wavelengths or derivative orders for zero-crossing of the interfering substance, and then constructing a calibration curve for the impurity.

Flow Injection Analysis (FIA) is an automated method that provides high sample throughput, making it ideal for routine quality control. scielo.brscielo.br When coupled with a turbidimetric detector, FIA can be used to quantify substances that can form a precipitate with a suitable reagent. uobaghdad.edu.iqresearchgate.net

A potential FIA-turbidimetric method for this compound could be based on the formation of an insoluble ion-pair complex. The procedure would involve injecting a precise volume of the sample into a carrier stream, which then merges with a reagent stream containing a precipitating agent (e.g., phosphotungstic acid or silver nitrate). synzeal.comscielo.br The resulting precipitate causes turbidity in the flow cell, which is measured as an attenuation of the light beam from a detector. The magnitude of the turbidity is proportional to the concentration of the impurity.

Key parameters to optimize for such a method include the choice and concentration of the precipitating reagent, the pH of the medium, the flow rate of the carrier and reagent streams, and the sample injection volume. scielo.bruobaghdad.edu.iq A study on fluconazole determination using phosphotungstic acid as a precipitant demonstrated a wide linear range and high sensitivity, suggesting that a similar approach would be feasible for its impurities. synzeal.com

Simultaneous Spectrophotometric Determination Techniques

Method Validation for Impurity Analysis

Any analytical method developed for the quantification of impurities must be rigorously validated to ensure its performance is reliable, accurate, and fit for its intended purpose. The validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2). waters.comresearchgate.netich.orgduyaonet.com The key validation parameters are discussed below in the context of analyzing this compound.

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API (fluconazole), other impurities, and degradation products. ijrti.orgglobalresearchonline.net

To demonstrate the specificity of a method for this compound, one would need to show that there is no interference at the analytical wavelength or retention time of the impurity from fluconazole and other known related compounds (e.g., Impurities A, B, C). researchgate.net This is typically achieved by:

Analyzing a placebo (formulation matrix without the API or impurity).

Analyzing the API alone.

Analyzing a solution containing a mixture of this compound and all other potential impurities and the API. ich.org

In chromatographic methods, specificity is demonstrated by achieving adequate resolution between the peak for Impurity 5 and all other peaks. For example, USP methods for fluconazole related compounds require a minimum resolution of 1.5 to 3.0 between critical peak pairs. waters.comekb.eg For spectrophotometric methods, specificity is confirmed by the successful analysis of the impurity in synthetic mixtures containing the API and other impurities without interference. lgcstandards.com

The sensitivity of an analytical method describes its ability to detect small amounts of the analyte. This is practically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). ijrti.org

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. indexcopernicus.compsu.edu

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is typically established at a signal-to-noise ratio of 10:1. indexcopernicus.compsu.edu

For impurity analysis, the LOQ must be at or below the reporting threshold for that impurity. The following table provides representative LOD and LOQ values for fluconazole impurities based on published HPLC methods, which would be the target for a validated method for this compound.

ParameterTypical Value for Fluconazole Impurities (µg/mL)Basis of Determination
Limit of Detection (LOD)3.0 - 5.0Signal-to-Noise Ratio = 3:1
Limit of Quantification (LOQ)10.0 - 22.0Signal-to-Noise Ratio = 10:1

Data is representative of values found for other fluconazole impurities and serves as a target for a method for Impurity 5. indexcopernicus.com

These parameters are essential for demonstrating that the analytical method provides reliable and consistent results. scispace.com

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Linearity for an impurity method is typically assessed over a range from the LOQ to 120% of the impurity specification limit. ich.org A minimum of five concentration levels are analyzed, and the data is subjected to linear regression analysis. A correlation coefficient (R²) greater than 0.99 is generally considered acceptable. scispace.com

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. For an impurity, accuracy is determined by spiking the drug product with known amounts of this compound at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). The percentage recovery is then calculated. For impurities, the acceptance criteria for recovery are typically between 80% and 120%. simsonpharma.com

Precision: This expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Reproducibility: The precision between different laboratories. The precision is expressed as the Relative Standard Deviation (RSD), which should typically be no more than 5.0% for impurity analysis at the specification limit. simsonpharma.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, this may include variations in mobile phase composition, pH, column temperature, and flow rate. For spectrophotometry, this could involve changes in the pH of the buffer or the analytical wavelength. The method is considered robust if the results remain within acceptable criteria during these variations.

The table below summarizes typical validation parameters and acceptance criteria for an impurity quantification method.

ParameterTypical Acceptance Criteria for an Impurity Method
Linearity (Correlation Coefficient, R²) ≥ 0.99
Accuracy (% Recovery) 80.0% - 120.0%
Precision (Repeatability, RSD%) ≤ 5.0%
Precision (Intermediate, RSD%) ≤ 5.0%
Robustness Results should remain within established criteria after minor changes to method parameters.

These criteria are based on general principles of analytical method validation for pharmaceutical impurities. ich.orgscispace.comsimsonpharma.com

Impurity Profiling and Control Strategies in Fluconazole Manufacturing

Control of Process-Related Impurities during Synthesis and Scale-Up

Process-related impurities are by-products formed during the synthesis of the fluconazole (B54011) API. conicet.gov.ar Their formation is influenced by reaction conditions, the quality of starting materials, and the specific synthetic route employed. researchgate.net Fluconazole Impurity 5, chemically identified as 4H-1,2,4-Triazolium, 4-amino-1-[2-(2,4-difluorophenyl)-2-oxoethyl]-, chloride (1:1), is a known process-related impurity that can arise during manufacturing. synzeal.comkmpharma.in

Control of these impurities begins with a thorough understanding of the synthesis process. For instance, the synthesis of fluconazole often involves key intermediates where slight deviations in reaction conditions can lead to the formation of by-products. researchgate.netresearchgate.net Common process-related impurities besides Impurity 5 include isomer impurities, triazole impurities, and desfluoro impurities. researchgate.net The United States Pharmacopeia (USP) lists several potential impurities, including Fluconazole Related Compound A, B, and C. yu.edu.jo

Effective control strategies implemented during synthesis and scale-up include:

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants to minimize the formation of side products.

Quality Control of Raw Materials: Ensuring the purity of starting materials and reagents to prevent the introduction of extraneous impurities.

In-Process Controls (IPCs): Regular monitoring of the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) to ensure the reaction is proceeding as expected and to detect the formation of impurities at an early stage. researchgate.net

Post-Synthesis Purification: Implementing robust purification steps to remove impurities from the crude product. A multi-step purification process involving leaching and acid/base treatments has been shown to be effective in significantly reducing the levels of process-related impurities in crude fluconazole. google.com This process can reduce the total impurity load by 70% to 95%. google.com

A study on fluconazole purification demonstrated a significant reduction in several key impurities through a defined leaching and treatment process. google.com

Table 1: Reduction of Process-Related Impurities via Purification
ImpurityLevel in Crude Product (%)Level After First Leaching (%)Level After Second Leaching (%)Level After Acid/Base Treatment (%)
Impurity A0.2Not Reported0.1<0.05
Impurity B0.06Not Reported0.03<0.05
Impurity C0.3Not Reported0.07<0.05

Monitoring and Management of Degradation Products in Drug Substance and Formulations

Degradation products result from the chemical breakdown of the fluconazole API or the formulated drug product over time, often due to exposure to environmental factors like heat, light, or oxygen. bibliotekanauki.pl Stability-indicating analytical methods are essential for detecting and quantifying these degradants. ijrpr.com

Forced degradation studies are conducted under stress conditions (e.g., acid, alkaline, oxidative, thermal, and photolytic stress) to identify potential degradation pathways and products. ijrpr.comresearchgate.net Studies have shown that fluconazole is particularly susceptible to degradation in oxidative environments, especially under heat stress. ijrpr.comresearchgate.net The primary oxidative degradation product has been identified and separated from the parent drug using various analytical techniques. ijrpr.comresearchgate.net

The management of degradation products involves:

Comprehensive Stability Testing: Evaluating the drug substance and formulation under various storage conditions to establish a shelf-life and recommended storage instructions.

Development of Stability-Indicating Methods: Using validated analytical methods, primarily HPLC, that can separate the active ingredient from any potential degradation products. yu.edu.joijrpr.com

Appropriate Formulation and Packaging: Selecting excipients and packaging that protect the drug from environmental factors that could cause degradation.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for monitoring both process-related and degradation impurities. ekb.eg Various methods have been developed for the accurate quantification of fluconazole and its impurities.

Table 2: Example HPLC Conditions for Fluconazole Impurity Analysis
ParameterMethod 1 yu.edu.joMethod 2 ijrpr.comMethod 3 google.com
ColumnReversed-phase C18Kromasil C18 (250 x 4.6 mm, 5 µ)ODS (250mm × 4.6mm, 5 µm)
Mobile PhaseMethanol (B129727):Water (40:60, v/v)Water:Acetonitrile (B52724) (55:45% v/v)Gradient Elution with Sodium Acetate (B1210297) Buffer/Methanol and Acetonitrile/Methanol
Flow RateNot Specified1 ml/min1.0 mL/min
Detection (UV)260 nmNot Specified261 nm
Column TemperatureNot SpecifiedNot Specified30 °C

Strategies for Reduction and Mitigation of this compound and Other Impurities

The reduction and mitigation of impurities like this compound are paramount for ensuring the final product meets stringent quality standards, often requiring impurity levels to be below 0.10% or 0.15%. ekb.eg Strategies for impurity reduction are typically integrated into the later stages of the manufacturing process.

One of the most effective strategies is multi-step purification. A detailed process for purifying crude fluconazole involves a sequence of leaching and acid/base treatments. google.com

First Leaching: Crude fluconazole is treated with a mixture of an aqueous solvent, aliphatic esters, and ketones. This initial step raises the purity of fluconazole to approximately 98-99%. google.com

Second Leaching: The product from the first step undergoes a second leaching to further reduce specific impurities. google.com

Acid/Base Treatment: The final purification step involves dissolving the leached product in an acidic solution, followed by treatment with a base to precipitate the highly purified fluconazole, which is then filtered and dried. google.com This step is particularly effective at reducing all major impurities to levels below 0.05%. google.com

Beyond purification, the development of highly sensitive analytical methods is a critical mitigation strategy. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can quantify genotoxic impurities at extremely low levels (e.g., 0.3 µg/g), ensuring that even trace amounts of potentially harmful by-products are controlled. researchgate.net The ability to accurately monitor impurities allows manufacturers to validate the effectiveness of their purification processes and make necessary adjustments to their synthetic and control strategies. yu.edu.jogoogle.com

Regulatory and Compendial Frameworks Governing Fluconazole Impurities

International Conference on Harmonisation (ICH) Guidelines (Q3A, Q3B, Q3C) on Impurities in New Drug Substances and Products

The International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has developed a series of quality guidelines that are widely adopted by regulatory authorities globally. The key guidelines governing impurities are Q3A, Q3B, and Q3C. ich.org

ICH Q3A(R2): Impurities in New Drug Substances

This guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eu It classifies impurities into three main categories:

Organic Impurities : These can arise during the manufacturing process or storage of the drug substance. They include starting materials, by-products, intermediates, and degradation products. ikev.orgjpionline.org

Inorganic Impurities : These result from the manufacturing process and are typically known and identified. They can include reagents, ligands, catalysts, heavy metals, and inorganic salts. ikev.orgjpionline.org

Residual Solvents : These are organic volatile chemicals used or produced during the synthesis of the drug substance or in the preparation of the drug product. ikev.org

ICH Q3A(R2) establishes thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. ich.org An impurity is considered "specified" if it is individually listed and limited with a specific acceptance criterion in the drug substance specification. ich.org Fluconazole (B54011) impurity 5, being an organic impurity, falls under the purview of this guideline.

ICH Q3B(R2): Impurities in New Drug Products

Complementary to Q3A, the ICH Q3B(R2) guideline addresses impurities that are classified as degradation products of the drug substance or reaction products of the drug substance with an excipient or the container closure system. ich.orgeuropa.eueuropa.eu These are impurities that can form during the manufacturing of the final drug product or during its storage. ich.org

The guideline provides thresholds for reporting, identifying, and qualifying degradation products in new drug products. europa.euikev.org The selection of degradation products to be included in the specification is based on profiles observed in stability studies and batches manufactured during clinical development. gmpinsiders.com Any degradation product observed at a level greater than the identification threshold should be identified, and if it exceeds the qualification threshold, its safety must be established. europa.euikev.org

ICH Q3C(R9): Impurities - Guideline for Residual Solvents

This guideline focuses on recommending acceptable amounts for residual solvents in pharmaceuticals to ensure patient safety. europa.euich.org It defines residual solvents as organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or in the preparation of drug products. europa.euich.org Q3C classifies solvents into three classes based on their toxicity and risk to human health: ich.orgich.org

Class 1 Solvents : These are solvents to be avoided, as they are known or strongly suspected human carcinogens and environmental hazards. ich.org

Class 2 Solvents : These solvents should be limited in pharmaceutical products due to their inherent toxicity (e.g., non-genotoxic carcinogens, teratogens). The guideline provides Permissible Daily Exposure (PDE) values for these solvents. ich.orgich.org

Class 3 Solvents : These have low toxic potential and are considered less of a risk to human health. They have PDEs of 50 mg or more per day. ich.org

Manufacturers are encouraged to use less toxic Class 3 solvents where practical. ich.org The guideline outlines analytical procedures, such as gas chromatography, for determining the levels of these solvents. europa.euich.org

Pharmacopeial Monographs for Fluconazole Impurities (e.g., European Pharmacopoeia, United States Pharmacopeia)

Pharmacopeias provide official public standards for medicines and other articles. Their monographs for specific drug substances, like fluconazole, detail the tests, procedures, and acceptance criteria required to ensure identity, strength, quality, and purity.

European Pharmacopoeia (EP)

The European Pharmacopoeia (EP) monograph for fluconazole (Monograph 2287) provides detailed specifications for its quality control. scribd.comwindows.net It lists several specified impurities that must be controlled within defined limits. While "Fluconazole impurity 5" is not individually named as a specified impurity in the monograph, it would be controlled under the limit for "unspecified impurities." uspbpep.com The EP specifies limits for three main impurities, designated as Impurity A, B, and C. scribd.comuspbpep.comekb.eg

Table 1: Specified Impurity Limits in European Pharmacopoeia for Fluconazole

Impurity Acceptance Criterion (as per EP 6.0)
Impurity A Not more than 0.4%
Impurity B Not more than 0.3%
Impurity C Not more than 0.1%
Unspecified Impurities For each impurity, not more than 0.10%
Total Impurities Not more than 0.6%

Data sourced from European Pharmacopoeia 6.0 monograph for Fluconazole. uspbpep.com

The monograph details a liquid chromatography method to separate and quantify these impurities, with specific relative retention times provided for identification. scribd.comuspbpep.com

United States Pharmacopeia (USP)

Similarly, the United States Pharmacopeia (USP) provides a monograph for fluconazole. uspbpep.com It also establishes limits for related compounds, which are designated as Fluconazole Related Compound A, B, and C. uspbpep.comwindows.net "this compound" is not a specified impurity in the USP monograph and would therefore be controlled by the limits set for any other individual impurity and total impurities. uspbpep.comusp.org

Table 2: Impurity Limits in United States Pharmacopeia for Fluconazole (Test 1)

Impurity Acceptance Criterion
Impurity with RRT of ~0.6 (Related Compound A) Not more than 1.0%
Impurity with RRT of ~0.5 or ~0.9 (Related Compounds B & C) Not more than 0.2%
Any other individual impurity Not more than 0.1%
Total other impurities Not more than 0.2%
Total impurities Not more than 1.2%

Data sourced from USP monograph for Fluconazole. uspbpep.com

The USP monograph also outlines a specific chromatographic method to ensure the separation and proper quantification of these related compounds. uspbpep.comwindows.net

Scientific Basis for Acceptance Criteria and Reporting Thresholds for Pharmaceutical Impurities

The establishment of acceptance criteria and thresholds for impurities is not arbitrary but is founded on a scientific rationale that balances analytical feasibility with patient safety. ich.orggmpinsiders.com The principles are detailed in the ICH Q3A and Q3B guidelines.

Reporting Threshold : This is the limit above which an impurity must be reported in regulatory submissions. ich.org It represents the level at which impurities must be quantified. gmpinsiders.com The threshold is set based on the analytical capabilities of available testing methods, ensuring that impurities present at or above this level are documented. ich.orggmpinsiders.com

Identification Threshold : This is the limit above which an impurity's structure must be characterized. ikev.orgeuropa.eu The rationale is that any impurity present at a significant level should be identified to understand its potential properties. The threshold is directly linked to the maximum daily dose (MDD) of the drug; a lower MDD allows for a higher percentage threshold, while a higher MDD necessitates a lower percentage threshold to keep the total daily intake (TDI) of the impurity low. gmpinsiders.com

Qualification Threshold : This is the limit above which an impurity's biological safety must be established. europa.eu Qualification involves acquiring and evaluating data to demonstrate that the impurity is safe at the specified level. europa.eu Like the identification threshold, it is based on the drug's MDD. The goal is to ensure that the level of any impurity in a pharmaceutical product is below a concentration that would pose a toxicological risk to patients. ikev.orggmpinsiders.com If an impurity exceeds this threshold, extensive toxicological studies may be required. ich.orgeuropa.eu

Table 3: ICH Thresholds for Impurities in New Drug Substances and Degradation Products in New Drug Products

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day (Drug Substance) 0.05% 0.10% or 1.0 mg TDI (whichever is lower) 0.15% or 1.0 mg TDI (whichever is lower)
> 2 g/day (Drug Substance) 0.03% 0.05% 0.05%
< 10 mg (Drug Product) 0.1% 1.0% or 50 µg TDI (whichever is lower) 1.0% or 50 µg TDI (whichever is lower)
10 mg - 100 mg (Drug Product) 0.1% 0.5% or 200 µg TDI (whichever is lower) 0.5% or 200 µg TDI (whichever is lower)
> 100 mg - 2 g (Drug Product) 0.1% 0.2% or 3 mg TDI (whichever is lower) 0.2% or 3 mg TDI (whichever is lower)
> 2 g (Drug Product) 0.1% 0.10% 0.15%

Data sourced from ICH Q3A(R2) and Q3B(R2) Guidelines. TDI = Total Daily Intake. ich.orgikev.org

Future Research Directions in Fluconazole Impurity Analysis

Development of Novel and Greener Analytical Technologies for Impurity Profiling

To overcome the limitations of current analytical methods, future research is focused on creating technologies that offer superior performance while being environmentally responsible. ceon.rsbiotech-asia.org

Novel Analytical Technologies: Conventional methods like High-Performance Liquid Chromatography (HPLC) can sometimes struggle to separate structurally similar impurities. waters.com Consequently, research is moving towards more powerful techniques. Ultra-High-Performance Liquid Chromatography (UHPLC) provides significantly better resolution, speed, and sensitivity. veeprho.comresearchgate.net For highly complex impurity profiles, two-dimensional liquid chromatography (2D-LC) offers enhanced separation power by using two different columns in a single analysis. waters.comchromatographyonline.com These advanced chromatographic techniques are crucial for detecting and quantifying impurities at very low levels. biomedres.usijpsonline.com

Greener Analytical Approaches: The pharmaceutical industry is increasingly adopting green analytical chemistry to lessen its environmental footprint. ceon.rsbiotech-asia.org This involves reducing the use of hazardous solvents and minimizing waste and energy consumption. biotech-asia.orgwisdomlib.org For fluconazole (B54011) impurity analysis, this means developing methods with more benign solvents, such as ethanol-based mobile phases. nih.govresearchgate.net Supercritical Fluid Chromatography (SFC) is a notable green technology that uses supercritical carbon dioxide as its main mobile phase, drastically cutting down on organic solvent use and making it a faster and more efficient alternative to traditional HPLC for separating impurities. chemrxiv.orgwaters.comlcms.cz Spectrophotometry is also being explored as a greener, faster, and low-cost alternative to chromatography for analyzing fluconazole and its impurities. researchgate.netbue.edu.eg

Table 1: Comparison of Analytical Technologies for Impurity Profiling

Analytical Technique Principle Advantages for Impurity Profiling Green Chemistry Aspects
HPLC-UV Separation based on polarity; detection via UV absorbance. Well-established and robust for routine analysis. biomedres.us High consumption of potentially toxic organic solvents. ceon.rs
UHPLC Uses columns with sub-2 µm particles at high pressures for separation. Faster analysis, higher resolution, and improved sensitivity. veeprho.comapacsci.com Reduced solvent consumption compared to traditional HPLC. veeprho.com
2D-LC Employs two independent separation dimensions for enhanced resolution. Excellent for separating complex mixtures and co-eluting peaks. waters.comchromatographyonline.com Can be optimized for lower solvent use; complexity is a factor.

| SFC | Uses supercritical carbon dioxide as the primary mobile phase. | Very fast separations with significantly less organic solvent waste. waters.comlcms.cz | Praised as a 'green' technique for replacing hazardous solvents. waters.comlcms.cz |

Advanced Computational Approaches for Impurity Prediction and Characterization

Computational methods are becoming vital for proactively managing pharmaceutical impurities. These in silico tools can predict the formation of potential impurities and help in their structural identification, streamlining the development process.

In Silico Prediction: Computational software can model the degradation pathways of fluconazole under stress conditions like heat, humidity, and light. researchgate.netlhasalimited.orglhasalimited.org By analyzing the molecule's structure, these programs predict likely degradants, allowing scientists to develop analytical methods that specifically target these potential impurities. nih.govacs.org This predictive power is a key component of a modern risk-based approach to impurity control. researchgate.netlhasalimited.org Software like Zeneth can predict degradation pathways, while other programs can assess API-excipient reactivity risks. lhasalimited.orgacs.org

Computational Characterization: When an unknown impurity is detected, computational tools can accelerate its identification. mit.edu By comparing experimental mass spectrometry (MS/MS) data with computationally generated fragmentation patterns, the structure of an impurity can be elucidated more efficiently. chemrxiv.org Advanced computational methods, including those based on Density Functional Theory (DFT) and molecular dynamics simulations, can provide a deeper understanding of the interactions between fluconazole and other molecules, aiding in the rational design of analytical methods. nih.gov

Integrated Analytical Platforms for Comprehensive Impurity Assessment

A single analytical technique is often insufficient for a complete impurity profile. Integrated, or "hyphenated," platforms that combine multiple analytical methods provide a more thorough and comprehensive assessment. ajrconline.orgijfmr.com

Hyphenated Techniques: The coupling of separation techniques with powerful spectroscopic detectors is a cornerstone of modern analysis. ajrconline.org Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool, combining the separation power of LC with the identification capabilities of MS to characterize impurities, even at trace levels. ijpsonline.comijfmr.com For even more challenging structural elucidations, multi-dimensional systems like LC-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) can provide a wealth of information from a single analysis. ajrconline.orgijfmr.com These integrated systems enhance sensitivity, resolution, and the accuracy of impurity identification. ijfmr.com

Data Integration: The sophisticated datasets produced by these platforms require advanced software for processing and interpretation. chemrxiv.org Artificial intelligence and machine learning are emerging as powerful tools to analyze complex data, identify unknown compounds, and streamline the structure elucidation process. apacsci.commit.edu

Research on Impurity Mitigation through Process Optimization and Sustainable Chemistry

The ultimate goal is to prevent impurity formation from the outset. This is achieved through a deep understanding of the manufacturing process and the application of sustainable chemistry principles. wisdomlib.org

Process Optimization and Quality by Design (QbD): The Quality by Design (QbD) framework is a systematic approach to pharmaceutical development that emphasizes process understanding and control. iajps.comemerald.com By using tools like Design of Experiments (DoE), researchers can identify Critical Process Parameters (CPPs) that impact the formation of impurities. nih.govbrjac.com.br This allows for the creation of a robust manufacturing process that consistently produces high-quality fluconazole with minimal impurities. emerald.compharmtech.com This proactive approach builds quality into the product rather than relying solely on end-product testing. emerald.comusp.org

Sustainable and Green Chemistry: Applying the principles of green chemistry to the synthesis of fluconazole can significantly reduce waste and the formation of impurities. mdpi.comorionpharma.comneulandlabs.com This involves designing more efficient synthetic routes, using safer solvents like water or bio-based alternatives, employing selective catalysts (such as biocatalysts) to minimize side reactions, and optimizing energy usage with techniques like microwave-assisted synthesis. mdpi.comjddhs.com By making manufacturing processes more sustainable, the pharmaceutical industry can improve product quality while reducing its environmental impact. orionpharma.comjddhs.com

Q & A

Q. What analytical methods are recommended for identifying Fluconazole Impurity 5 in drug substances?

this compound (CAS 188416-33-3) is best identified using high-performance liquid chromatography (HPLC) with UV detection, as per pharmacopeial guidelines. The USP monographs specify a C18 column (e.g., Hypersil BDS C18, 100 mm × 4.0 mm, 3 µm) and a mobile phase of ammonium acetate buffer (5 mM) and acetonitrile (65:35 v/v) under isocratic conditions . Relative retention times (RRT) are critical for differentiation; for example, this compound may elute at distinct RRT values compared to other process-related impurities (e.g., impurities A, B, or E) . Ensure system suitability criteria, such as resolution ≥1.5 between adjacent peaks and ≤5% RSD for replicate injections, are met .

Q. How is this compound quantified in compliance with regulatory standards?

Quantification follows the USP formula:

% impurity=(rirS×CW×1F)×10,000\% \text{ impurity} = \left( \frac{r_i}{r_S} \times \frac{C}{W} \times \frac{1}{F} \right) \times 10,000

where rir_i = peak response of the impurity, rSr_S = peak response of fluconazole, CC = concentration of fluconazole standard (mg/mL), WW = sample weight (mg), and FF = relative response factor pre-determined for Impurity 5 . Calibration curves must exhibit linearity (R² ≥0.99) across 0.05–0.5% of the target analyte concentration. Limits: ≤0.1% for individual impurities and ≤0.5% total impurities .

Advanced Research Questions

Q. What challenges arise in developing LC-MS/MS methods for trace-level detection of this compound?

Key challenges include:

  • Ion suppression : Mobile-phase additives (e.g., trifluoroacetic acid) may suppress ionization. Ammonium acetate (5 mM) is preferred for enhanced electrospray ionization (ESI) efficiency in positive-ion mode .
  • Column selection : Hypersil BDS C18 columns outperform C8 variants in resolving Impurity 5 from matrix interferences, with retention times optimized at 2.31–4.75 min under 0.4 mL/min flow rates .
  • Sensitivity : Limit of detection (LOD) and quantification (LOQ) must be validated to ≤0.03% and ≤0.1%, respectively, using MRM transitions (e.g., m/z 224.2 → 127.2 for impurities) .

Q. How can structural elucidation of this compound be performed to confirm identity?

Advanced techniques include:

  • High-resolution mass spectrometry (HRMS) : Determine exact mass (molecular formula: C₆H₆BrClN₂, exact mass 221.48 Da) and fragmentation patterns .
  • Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR spectra confirm stereochemistry and functional groups, particularly distinguishing bromine/chlorine substituents .
  • Comparative analysis : Cross-validate against certified reference materials (CRMs) traceable to ISO 17034 standards (e.g., CATO C4X-10195) .

Q. What experimental designs are suitable for stability studies of this compound under forced degradation?

Conduct accelerated degradation studies under:

  • Acidic/alkaline hydrolysis : 0.1N HCl/NaOH at 60°C for 24 hours.
  • Oxidative stress : 3% H₂O₂ at 25°C for 6 hours.
  • Photolysis : Exposure to UV light (ICH Q1B guidelines). Monitor degradation products via HPLC-UV/MS and calculate degradation kinetics (e.g., t₁/₂). Ensure method specificity by confirming baseline separation of degradation peaks from Impurity 5 .

Q. How to resolve contradictions in impurity profiling data across pharmacopeial methods?

Discrepancies often arise from:

  • Method variability : USP Test 1 (isocratic) vs. Test 2 (gradient) may yield differing RRT values for polar impurities. Validate column compatibility (e.g., Purospher® STAR columns) and mobile-phase pH adjustments (e.g., acetate buffer pH 5.0) to harmonize results .
  • Response factor inconsistencies : Recalibrate using CRMs with certified purity (e.g., TraceCERT® materials) and cross-check against independent quantification techniques (e.g., ICP-MS for elemental impurities) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.